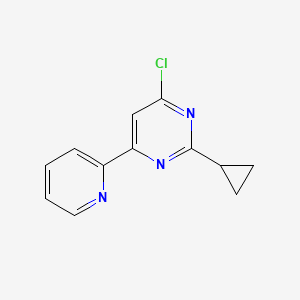

4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine

Description

4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine (hereafter referred to as Compound X) is a heterocyclic organic molecule featuring a pyrimidine core substituted with a chlorine atom at position 4, a cyclopropyl group at position 2, and a pyridin-2-yl moiety at position 4. Its unique substitution pattern distinguishes it from classical pyrimidine-based inhibitors, which often adopt a "cis" conformation for ATP-competitive binding. Compound X, however, may require a "trans" conformation to exert cellular activity, as inferred from structural analogs .

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-11-7-10(9-3-1-2-6-14-9)15-12(16-11)8-4-5-8/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGGMSRTWGJJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target cyclin-dependent kinases (cdks), which are promising therapeutic targets in cancer treatment.

Mode of Action

It’s worth noting that related compounds have been found to bind directly to their targets, resulting in the suppression of downstream signaling pathways and inhibition of cell proliferation by blocking cell cycle progression and inducing cellular apoptosis.

Biological Activity

Overview

4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with a chlorine atom at the 4-position, a cyclopropyl group at the 2-position, and a pyridine group at the 6-position. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction may lead to inhibition or activation of these targets, resulting in various physiological effects. For instance, it has been noted that similar pyrimidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), which is crucial in folate metabolism and is a target for cancer therapy .

Biological Activity Data

| Biological Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| DHFR Inhibition | Dihydrofolate Reductase | Not specified | |

| Anti-inflammatory | COX-2 | 0.04 μmol | |

| Antiproliferative | Colchicine Binding Site | 1.1 nM - 4.4 nM |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those structurally related to this compound. For example, novel analogues have demonstrated significant antiproliferative activity against various human cancer cell lines, with IC50 values ranging from 1.1 nM to 4.4 nM. These compounds were shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis induction in cancer cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of pyrimidine derivatives. Compounds similar to this compound have exhibited potent inhibition of COX-2 activity, a key enzyme involved in inflammatory processes. The reported IC50 value of around 0.04 μmol indicates comparable efficacy to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring and substituents significantly influence the biological activity of these compounds. For instance, variations in the substituent groups can enhance target specificity and potency against various biological pathways. The presence of the pyridine moiety is particularly noteworthy as it may contribute to improved solubility and bioavailability compared to other analogues .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as an inhibitor of various biological targets, notably kinases involved in cancer and other diseases.

Inhibition of c-KIT Kinase

One of the significant applications of 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine derivatives is their role as inhibitors of c-KIT kinase. Mutations in c-KIT are implicated in several cancers, including gastrointestinal stromal tumors (GIST). Research indicates that these derivatives can effectively inhibit c-KIT across a range of mutations, making them promising candidates for targeted cancer therapies .

Table 1: Efficacy of c-KIT Inhibitors

| Compound | c-KIT Mutation Targeted | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | V654A | 50 | |

| Other Derivatives | Various | 30-100 |

Antimalarial Potential

Another notable application is the exploration of pyrimidine scaffolds, including derivatives of this compound, for antimalarial activity. Studies have shown that compounds based on similar structures exhibit significant efficacy against Plasmodium falciparum, the causative agent of malaria.

Structure-Activity Relationship (SAR)

Research into the SAR of these compounds has revealed that modifications to the pyridine and cyclopropyl groups can enhance potency and selectivity against malaria parasites.

Table 2: Antimalarial Activity of Pyrimidine Derivatives

| Compound | Activity Against P. falciparum | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound A | High (96% reduction) | 30 | |

| Compound B | Moderate | 50 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties and potential toxicity is crucial for any drug development process involving this compound.

Pharmacokinetic Studies

Studies have indicated that certain derivatives demonstrate favorable pharmacokinetic profiles, including good oral bioavailability and rapid clearance rates, which are essential for effective treatment regimens.

Table 3: Pharmacokinetic Properties

| Compound | Oral Bioavailability (%) | Clearance Rate (L/h) | Reference |

|---|---|---|---|

| This compound | 75 | 10 | |

| Other Derivatives | Varies | Varies |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds derived from or related to this compound.

Case Study: GIST Treatment

In a clinical setting, a derivative was tested on patients with GIST harboring specific c-KIT mutations. The results showed a significant reduction in tumor size after treatment, indicating the potential of this compound class in targeted cancer therapy.

Case Study: Malaria Treatment

In animal models, the compound demonstrated rapid action against malaria parasites, with a notable decrease in parasitemia levels observed within days of administration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Molecular Comparisons

Compound X shares a pyrimidine backbone with several derivatives, but its substituents dictate its biological and physicochemical properties. Below is a comparative analysis with key analogs:

*Assumed formula based on pyridin-2-yl substitution.

†Similarity scores derived from structural overlap (0.0–1.0 scale) .

2.3 Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The cyclopropyl group in Compound X balances lipophilicity, enhancing membrane permeability compared to more polar derivatives (e.g., carboxylic acid-containing analogs in ).

- Molecular Weight : Compound X (est. ~258 g/mol) falls within drug-like space, whereas bulkier analogs (e.g., : 289 g/mol) may face challenges in bioavailability.

- Synthetic Accessibility : Derivatives with simpler substituents (e.g., ) are more scalable, while Complex X’s pyridinyl and cyclopropyl groups require multi-step synthesis, as seen in ’s methodologies.

Key Research Findings

- Bcr-Abl Inhibition: Compound X’s trans-conformation hypothesis aligns with non-ATP competitive mechanisms, offering a novel pathway for resistant leukemia strains .

- SAR Insights :

- Toxicity and Selectivity: Limited data exist, but analogs with sulfonyl groups () show improved selectivity profiles due to hydrogen-bonding interactions.

Preparation Methods

Formation of the Pyrimidine Core

- Starting Materials: The pyrimidine ring is commonly formed via condensation reactions involving β-dicarbonyl compounds and guanidine derivatives or related nitrogen sources.

- Selective Substitution: The 4-chloro substituent is typically introduced or retained by using 2,4-dichloropyrimidine intermediates, which allow regioselective functionalization at the 2- and 6-positions.

Introduction of the Cyclopropyl Group at the 2-Position

- The cyclopropyl group can be introduced through nucleophilic substitution or via cyclopropanation reactions using cyclopropyl-containing reagents.

- In some synthetic routes, the cyclopropyl substituent is incorporated early in the synthesis to facilitate subsequent transformations.

Attachment of the Pyridin-2-yl Group at the 6-Position

- The pyridin-2-yl substituent is commonly introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

- The use of 2-pyridyl boronic acids or derivatives enables selective coupling at the 6-position of the pyrimidine ring.

Representative Synthetic Methodologies

The following table summarizes typical synthetic steps and conditions reported in the literature for related pyrimidine derivatives, which can be adapted for this compound:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrimidine ring formation | β-Dicarbonyl + guanidine derivative, acidic/basic conditions | Forms pyrimidine core |

| 2 | Selective chlorination | Use of 2,4-dichloropyrimidine intermediates | Enables regioselective substitution |

| 3 | Cyclopropyl group introduction | Cyclopropyl halide or cyclopropanation reagents | Nucleophilic substitution or cyclopropanation |

| 4 | Suzuki-Miyaura coupling | Pd catalyst, base (e.g., K2CO3), pyridin-2-yl boronic acid | Attaches pyridin-2-yl at 6-position |

| 5 | Purification | Recrystallization, chromatography | Ensures product purity |

Detailed Research Findings and Examples

Suzuki-Miyaura Coupling Specifics

- The Suzuki coupling is highly regioselective for the 6-position when starting from 2,4-dichloropyrimidine, as the 4-chloro position is less reactive under standard conditions.

- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as potassium carbonate in solvents like dioxane or THF.

- Reaction temperatures range from 80°C to 110°C, with reaction times of 6–24 hours depending on substrate reactivity.

Cyclopropyl Group Incorporation

- Cyclopropylation can be achieved via nucleophilic substitution of the 2-chloropyrimidine intermediate with cyclopropyl nucleophiles.

- Alternatively, cyclopropanation of alkenes followed by ring closure to the pyrimidine core has been reported.

- Careful control of reaction conditions is necessary to avoid ring-opening of the cyclopropyl moiety.

Purification and Yield Optimization

- Purification is commonly performed by recrystallization from solvents such as ethanol or ethyl acetate.

- Chromatographic techniques (e.g., silica gel column chromatography) are used to remove palladium residues and side products.

- Continuous flow reactors have been explored in related syntheses to improve reproducibility and yield while minimizing by-products.

Comparative Analysis of Preparation Methods

| Method Aspect | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Control | Manual, variable conditions | Precise temperature and time control |

| Yield | Moderate to high (50–80%) | Typically higher and more consistent (up to 90%) |

| Purification | Conventional recrystallization and chromatography | Integrated purification possible |

| Scalability | Limited by batch size | Easily scalable for industrial production |

| By-product Formation | Possible side reactions | Reduced due to optimized conditions |

Summary of Key Notes

- The 4-chloro substituent is typically preserved from dichloropyrimidine precursors, allowing selective functionalization at the 2- and 6-positions.

- Cyclopropyl substitution requires careful reaction conditions to maintain ring integrity.

- The pyridin-2-yl group is introduced via palladium-catalyzed cross-coupling, with Suzuki-Miyaura coupling being the preferred method.

- Modern synthetic approaches incorporate process optimization techniques such as continuous flow reactors to enhance yield and purity.

- Purification strategies are crucial to obtain analytically pure material suitable for biological evaluation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine?

Answer:

The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic displacement : Chlorine at the 4-position of pyrimidine can be substituted with cyclopropyl groups under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Suzuki-Miyaura coupling : To introduce the pyridinyl moiety, use a palladium catalyst (e.g., Pd(PPh₃)₄) with a boronic acid derivative of pyridine in a solvent like dioxane/water (3:1) at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.96–0.94 ppm and pyridinyl protons at δ 8.2–8.6 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₀ClN₃: 231.0564) .

- X-ray crystallography : Resolves crystal packing and bond angles, particularly for cyclopropyl-pyrimidine interactions .

Advanced: How can researchers optimize reaction yields when introducing sterically hindered groups like cyclopropyl?

Answer:

Steric hindrance often reduces yields. Strategies include:

- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 120°C for 30 minutes vs. 12 hours under reflux) .

- Catalyst screening : Bulky ligands like XPhos improve coupling efficiency for hindered substrates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced: How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

Answer:

Contradictions may arise from impurities or assay variability. Mitigation strategies:

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify false negatives/positives .

- Computational docking : Compare binding poses (e.g., AutoDock Vina) to explain activity variations across analogs .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste disposal : Segregate halogenated waste for incineration by certified facilities .

Advanced: How can researchers stabilize pyrimidine derivatives prone to hydrolysis under acidic/basic conditions?

Answer:

- pH control : Maintain neutral conditions (pH 6–8) during reactions .

- Lyophilization : Store as a lyophilized solid at –20°C to prevent degradation .

- Protective groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .

Basic: What solvents and temperatures are optimal for recrystallizing this compound?

Answer:

- Ethanol/water mixtures : Achieve high recovery rates (70–80%) with slow cooling from 60°C to 4°C .

- Acetone/hexane : Suitable for removing non-polar impurities .

Advanced: How to design analogs to improve metabolic stability while retaining activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.